molecular formula C23H22FN3O2S2 B11433736 2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide

2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B11433736
M. Wt: 455.6 g/mol
InChI Key: SPACCUYGQHWWIK-UHFFFAOYSA-N
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Description

2-{[3-(3,5-DIMETHYLPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thienopyrimidine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,5-DIMETHYLPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the dimethylphenyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions and purification methods are essential to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3,5-DIMETHYLPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur atom or the aromatic rings.

    Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine core.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[3-(3,5-DIMETHYLPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(3,5-DIMETHYLPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[3-(3,5-DIMETHYLPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLOROPHENYL)ACETAMIDE
  • **2-{[3-(3,5-DIMETHYLPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2-BROMOPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[3-(3,5-DIMETHYLPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorophenyl group, in particular, can enhance its binding affinity and selectivity for certain molecular targets.

Properties

Molecular Formula

C23H22FN3O2S2

Molecular Weight

455.6 g/mol

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C23H22FN3O2S2/c1-13-8-14(2)10-16(9-13)27-22(29)21-19(11-15(3)31-21)26-23(27)30-12-20(28)25-18-7-5-4-6-17(18)24/h4-10,15H,11-12H2,1-3H3,(H,25,28)

InChI Key

SPACCUYGQHWWIK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3F)C4=CC(=CC(=C4)C)C

Origin of Product

United States

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